5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
CAS No.: 34374-69-1
Cat. No.: VC17570986
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL - 34374-69-1](/images/structure/VC17570986.png)
Specification
CAS No. | 34374-69-1 |
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Molecular Formula | C11H16N4O |
Molecular Weight | 220.27 g/mol |
IUPAC Name | 5-methyl-6-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C11H16N4O/c1-3-4-5-6-9-8(2)14-11-12-7-13-15(11)10(9)16/h7H,3-6H2,1-2H3,(H,12,13,14) |
Standard InChI Key | SFTANOUDTHKYPF-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC1=C(N=C2N=CNN2C1=O)C |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituents
The compound features a triazolo[1,5-a]pyrimidine core, a bicyclic system comprising a triazole ring fused to a pyrimidine ring. The triazole moiety (a five-membered ring with three nitrogen atoms) contributes to the molecule’s aromaticity and hydrogen-bonding capacity, while the pyrimidine ring provides sites for functionalization. Key substituents include:
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5-Methyl group: A methyl (-CH₃) group at position 5 of the pyrimidine ring.
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6-Pentyl group: A pentyl (-C₅H₁₁) chain at position 6 of the pyrimidine ring.
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7-Hydroxyl group: A hydroxyl (-OH) group at position 7, which may tautomerize to a ketone form under certain conditions .
Synonyms and Identifiers
The compound is recognized by multiple systematic and trivial names, including:
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5-Methyl-6-pentyl triazolo[1,5-a]pyrimidin-7(1H)-one (tautomeric form)
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Q82496779 (Wikidata ID)
Related derivatives, such as 2-(ethylthio)-5-methyl-6-pentyl triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 896667-72-4), feature additional functional groups like ethylthio (-S-C₂H₅) substituents .
Synthesis and Characterization
Analytical Characterization
Key techniques for structural elucidation include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra to confirm substituent positions and tautomeric forms.
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Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification (e.g., observed m/z 220.28 for [M+H]⁺) .
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X-ray Crystallography: Limited data exist, but related triazolo-pyrimidines exhibit planar bicyclic cores with substituents in equatorial orientations .
Physicochemical Properties
Thermodynamic Parameters
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LogP (Octanol-Water Partition Coefficient): ~2.1 (moderate lipophilicity, suitable for membrane permeability) .
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Water Solubility: ~0.1 mg/mL (low solubility, necessitating formulation aids for biological studies) .
Stability and Reactivity
The hydroxyl group at position 7 renders the compound susceptible to oxidation, potentially forming a ketone tautomer. Storage under inert atmospheres and low temperatures is advisable to prevent degradation .
Pharmacological and Industrial Applications
Biological Activity
Although direct studies on 5-methyl-6-pentyl- triazolo[1,5-a]pyrimidin-7-OL are scarce, structurally related compounds exhibit diverse activities:
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Trapidil Analogs: Coronary vasodilation via adenosine receptor agonism .
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Antimicrobial Agents: Triazolo-pyrimidines with alkyl chains show activity against Gram-positive bacteria .
Material Science Applications
The planar aromatic core and substituent flexibility make this compound a candidate for:
Analytical Methods and Quality Control
Quantification Techniques
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm .
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Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., silylation) to improve volatility for GC analysis .
Challenges and Future Directions
Knowledge Gaps
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Synthetic Optimization: Scalable routes for large-scale production.
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Pharmacokinetic Studies: ADME (absorption, distribution, metabolism, excretion) profiling.
Emerging Opportunities
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